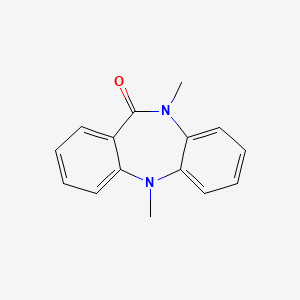
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: is a chemical compound belonging to the class of dibenzodiazepines This compound is known for its unique structure, which includes a diazepine ring fused with two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and substituted 2-chloronitrobenzenes.
Formation of Intermediate: These starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form the intermediate 5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one.
Dimethylation: The final step involves the dimethylation of the intermediate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties.
Materials Science: This compound and its derivatives have been investigated as host materials in organic light-emitting diodes (OLEDs) due to their thermal stability and suitable energy levels.
Biological Research: It has been evaluated for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapeutics.
作用机制
The mechanism of action of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one involves:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: The compound affects the mitochondrial membrane potential and increases the levels of reactive oxygen species, leading to apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5,10-Dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: The parent compound without the N,N-dimethyl groups.
8-Chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: A derivative with a chlorine substituent.
Uniqueness
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one is unique due to its dimethylation, which enhances its chemical stability and biological activity compared to its parent compound and other derivatives.
属性
CAS 编号 |
133627-36-8 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
5,11-dimethylbenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H14N2O/c1-16-12-8-4-3-7-11(12)15(18)17(2)14-10-6-5-9-13(14)16/h3-10H,1-2H3 |
InChI 键 |
LDLKWBJEWKXLON-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



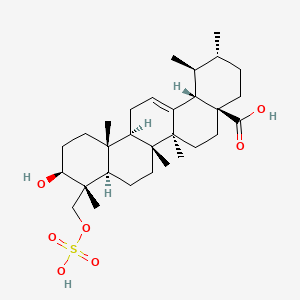


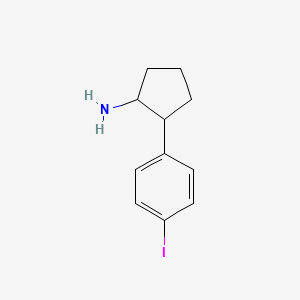
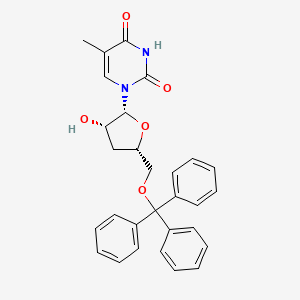
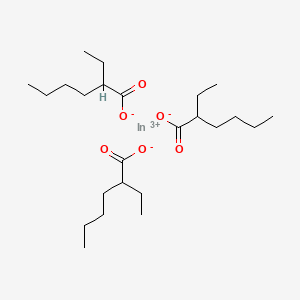
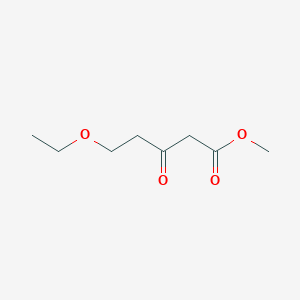
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)


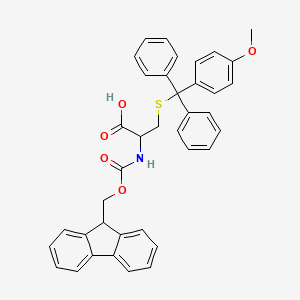
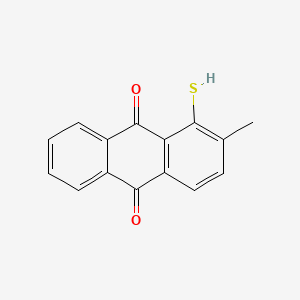
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
